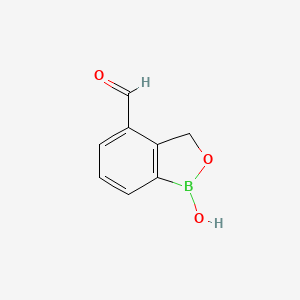
1-hidroxi-3H-2,1-benzoxaborol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a boron-containing organic compound characterized by a benzoxaborole ring structure.
Aplicaciones Científicas De Investigación
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing antifungal, antibacterial, and antiviral agents.
Materials Science: It is explored for its potential in creating new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .
Mode of Action
The compound interacts with its target by blocking the action of the leucyl-tRNA synthetase . This unique mechanism of action, named the oxaborole-tRNA-trapping mechanism , works by trapping tRNA in the editing site . This interaction and the resulting changes inhibit the protein synthesis process, leading to the death of the pathogenic cells .
Biochemical Pathways
The affected pathway is the protein synthesis pathway . By inhibiting leucyl-tRNA synthetase, the compound disrupts the translation process, which is a critical step in protein synthesis . The downstream effects include the inhibition of growth and proliferation of the pathogenic cells .
Pharmacokinetics
Benzoxaboroles, in general, are known for their desirable physicochemical and drug-like properties
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of protein synthesis . This inhibition leads to the death of the pathogenic cells, thereby exerting its antifungal or antibacterial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other interacting molecules can affect the compound’s activity . .
Análisis Bioquímico
Cellular Effects
Benzoxaboroles have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . These effects suggest that 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxaboroles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoxaboroles are known to interact with various enzymes and cofactors .
Métodos De Preparación
One common synthetic route includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core, followed by formylation to introduce the aldehyde group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is unique due to its specific ring structure and the presence of both hydroxyl and aldehyde functional groups. Similar compounds include:
5-Fluoro-1-hydroxy-3H-2,1-benzoxaborole: Known for its antifungal properties.
1-Hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid: Used in medicinal chemistry for its enzyme inhibition properties.
These compounds share the benzoxaborole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCMKFXYXTEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401967-03-0 |
Source


|
| Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
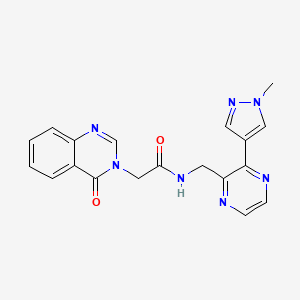
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
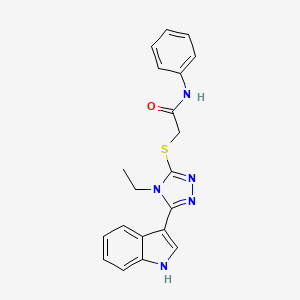
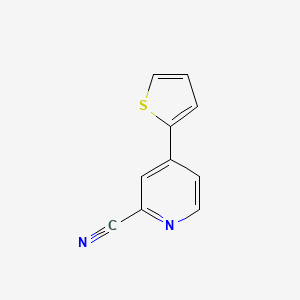
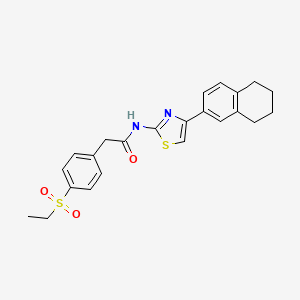
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
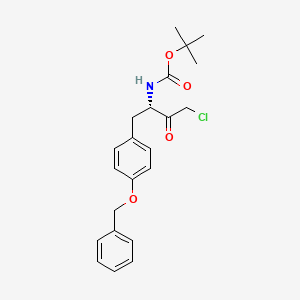
![5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483141.png)
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
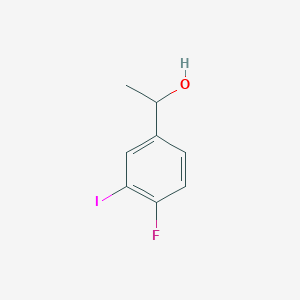
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2483147.png)
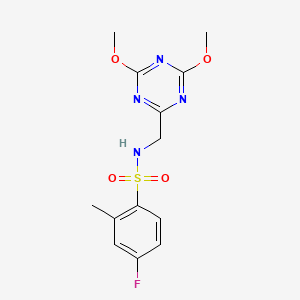
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)
